1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. Common synthetic routes may include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via nucleophilic substitution reactions.
Step 3: Addition of the methanesulfonyl group using sulfonylation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[(PYRIDIN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(2-FLUOROPHENYL)-3-(4-METHYL-2-PYRIDYL)UREA: Shares structural similarities but differs in functional groups.
2-(4-METHANESULFONYL-PHENYL)-1-(6-METHYL-PYRIDIN-3-YL)-ETHANONE: Contains similar sulfonyl and pyridine groups but has a different core structure.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-18-7-2-1-5-16(18)14-27(25,26)23-11-8-15(9-12-23)19(24)22-13-17-6-3-4-10-21-17/h1-7,10,15H,8-9,11-14H2,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVPHQSIGLGOAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)S(=O)(=O)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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